Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C15H20FNO2 and a molecular weight of 265.32 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate typically involves the reaction of 2-fluorobenzyl chloride with piperidine-3-carboxylic acid ethyl ester under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine . It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In medicinal chemistry, it serves as a precursor for the development of drugs targeting neurological disorders and other diseases .
Mechanism of Action
compounds in the piperidine family often interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various pharmacological effects . The specific molecular targets and pathways involved would depend on the structure of the final drug molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzylpiperidine-3-carboxylate
- Ethyl 1-(4-fluorobenzyl)piperidine-3-carboxylate
- Ethyl 1-(2-chlorobenzyl)piperidine-3-carboxylate
Uniqueness
Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity . Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to target proteins .
Properties
IUPAC Name |
ethyl 1-[(2-fluorophenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-19-15(18)13-7-5-9-17(11-13)10-12-6-3-4-8-14(12)16/h3-4,6,8,13H,2,5,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKUTZRLOAXXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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